4-[(1E)-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl]-2-methoxyphenyl phenyl carbonate
Description
Properties
IUPAC Name |
[4-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)iminomethyl]-2-methoxyphenyl] phenyl carbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O5/c1-18-24(25(30)29(28(18)2)20-10-6-4-7-11-20)27-17-19-14-15-22(23(16-19)32-3)34-26(31)33-21-12-8-5-9-13-21/h4-17H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGACDSBYXCOCPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CC(=C(C=C3)OC(=O)OC4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1E)-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl]-2-methoxyphenyl phenyl carbonate typically involves multiple steps. One common method starts with the preparation of the pyrazolone derivative, followed by the formation of the imine linkage and finally the carbonate ester formation. The reaction conditions often require specific solvents, temperatures, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring stringent quality control measures.
Chemical Reactions Analysis
Pyrazole Ring
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Tautomerism : The pyrazolone ring (C14–C16/N1/N2/N3/O4) exhibits keto-enol tautomerism, influencing its reactivity in coordination chemistry and acid-base reactions .
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Electrophilic substitution : Methyl and phenyl substituents direct reactivity at the pyrazole’s C4 position.
Schiff Base (Imine) Moiety
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Hydrolysis : Susceptible to acidic or basic hydrolysis, regenerating the amine and aldehyde precursors.
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Coordination with metals : Acts as a bidentate ligand via the imine nitrogen and carbonyl oxygen, forming stable complexes .
Carbonate Ester
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Nucleophilic substitution : The phenyl carbonate group undergoes hydrolysis in aqueous basic conditions to form phenolic derivatives and CO₂.
Hydrogen Bonding and Stabilization
Intermolecular interactions dominate the compound’s reactivity in solid-state and solution phases:
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C–H···O hydrogen bonds : Stabilize crystal packing (e.g., C17–H17A···O4, distance = 2.52 Å ) .
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Planarity effects : Dihedral angles between aromatic rings (e.g., 17.13° between central benzene and pyrazolone rings) influence solubility and reaction kinetics .
Thermal and Oxidative Reactions
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Thermal decomposition : Above 473 K, the compound degrades via cleavage of the carbonate ester and imine bond, releasing CO₂ and volatile aromatic byproducts.
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Oxidation : The methoxy group resists oxidation, while the pyrazole ring oxidizes under strong conditions (e.g., KMnO₄/H⁺).
Comparative Reactivity Table
| Functional Group | Reaction Type | Conditions | Products |
|---|---|---|---|
| Schiff base (C=N) | Hydrolysis | HCl/H₂O | 4-Aminopyrazolone + aldehyde |
| Carbonate ester | Alkaline hydrolysis | NaOH/H₂O | Phenol + CO₂ |
| Pyrazole ring | Electrophilic substitution | HNO₃/H₂SO₄ | Nitro derivatives |
Mechanistic Insights
Scientific Research Applications
Biological Applications
1. Anticancer Activity
Research has indicated that pyrazole derivatives exhibit significant anticancer properties. The specific compound under discussion has been evaluated for its cytotoxic effects against various cancer cell lines. Studies have shown that it can induce apoptosis and inhibit cell proliferation through mechanisms involving the modulation of key signaling pathways related to cancer progression .
2. Anti-inflammatory Effects
Another prominent application of this compound is in the development of anti-inflammatory agents. Pyrazole derivatives have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. The compound's structure allows it to interact effectively with these enzymes, potentially leading to reduced inflammation in various conditions .
Material Science Applications
1. Coordination Chemistry
The compound has been explored as a ligand in coordination chemistry, forming complexes with transition metals. These metal complexes can exhibit unique electronic and optical properties, making them suitable for applications in catalysis and materials science . For example, studies have shown that the coordination of this compound with tin(IV) leads to complexes with interesting structural features and potential catalytic activity .
2. Photophysical Properties
Research into the photophysical properties of this compound has revealed its potential use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The presence of aromatic rings contributes to its ability to absorb light and emit fluorescence, which is essential for such applications .
Case Studies
Several case studies illustrate the effectiveness of this compound in various applications:
Mechanism of Action
The mechanism of action of 4-[(1E)-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl]-2-methoxyphenyl phenyl carbonate involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. Additionally, the aromatic rings can participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (EWGs) : Compounds with sulfonate or chloro substituents (e.g., ) exhibit higher polarity and solubility compared to the target compound’s carbonate group.
- Methoxy vs. Bromo Substituents : The methoxy group in the target compound enhances lipophilicity, whereas bromo substituents (e.g., ) introduce steric bulk, affecting molecular packing and reactivity.
- Biological Activity : Nitro or chloro substitutions on aryl groups (e.g., ) correlate with improved antimicrobial activity, while sulfonate derivatives (e.g., ) show enhanced crystallinity but reduced membrane permeability .
Hydrogen-Bonding and Crystal Packing
The target compound’s crystal structure reveals intermolecular hydrogen bonds between the pyrazolone carbonyl (O5) and adjacent methoxy groups (C18–H18A/B/C), stabilizing its lattice . In contrast:
- Sulfonate Derivatives : Form stronger hydrogen bonds via sulfonate oxygen atoms, leading to denser packing and higher melting points .
- Chloro-Substituted Analogues : Exhibit weaker C–H∙∙∙Cl interactions, resulting in less rigid crystal structures .
Computational Similarity Analysis
Using Tanimoto coefficients and molecular fingerprints (e.g., Morgan fingerprints), the target compound shares ~65–70% similarity with sulfonate and acrylate derivatives . However, its carbonate group introduces unique pharmacokinetic properties, such as slower hydrolysis rates compared to ester-linked analogues .
Research Implications
The target compound’s structural uniqueness lies in its balance of lipophilicity and stability, making it a candidate for prodrug development. However, sulfonate and chloro-substituted analogues remain superior in contexts requiring high solubility or reactivity. Future studies should explore hybrid derivatives combining carbonate groups with EWGs to optimize bioactivity .
Biological Activity
The compound 4-[(1E)-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl]-2-methoxyphenyl phenyl carbonate is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities based on various research findings.
Molecular Formula
The molecular formula of the compound is .
Structural Characteristics
The compound features a complex structure consisting of a pyrazole ring, methoxy group, and carbonate moiety. The presence of multiple functional groups contributes to its diverse biological activities.
Crystallographic Data
Crystallographic studies have shown that the compound exhibits specific dihedral angles between its aromatic rings, which may influence its biological interactions. For instance, the central benzene ring forms dihedral angles of approximately 7.56°, 39.46°, and 63.03° with adjacent rings .
Synthesis
The synthesis of this compound typically involves the reaction of 4-formylphenyl derivatives with 4-amino-1,5-dimethyl-2-phenylpyrazol-3-one in an ethanol medium under controlled conditions. The product is usually isolated as a yellow precipitate and can be purified through recrystallization techniques .
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For example, compounds similar to the one have shown activity against various bacterial strains, including resistant strains. The mechanism often involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways .
Anticancer Potential
Studies have highlighted the anticancer potential of pyrazole derivatives. The compound's structural features may allow it to interact with specific cellular targets involved in cancer proliferation. For instance, docking studies have suggested that certain pyrazole derivatives can bind effectively to enzymes critical for tumor growth .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes associated with disease pathways. For example, it has been shown to act as a competitive inhibitor for enzymes involved in the inflammatory response, suggesting potential applications in treating inflammatory diseases .
Case Studies
Several case studies have documented the biological activity of related compounds:
- Antibacterial Activity : A study demonstrated that pyrazole derivatives exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli, indicating their potential as antibacterial agents .
- Anticancer Activity : A related pyrazole derivative was tested in vitro against various cancer cell lines, showing IC50 values indicating significant cytotoxicity .
- Anti-inflammatory Effects : Another study reported that certain pyrazole compounds reduced inflammation markers in animal models, supporting their potential use in anti-inflammatory therapies .
Summary of Findings
| Biological Activity | Evidence |
|---|---|
| Antimicrobial | Effective against resistant bacterial strains |
| Anticancer | Significant cytotoxicity in cancer cell lines |
| Enzyme Inhibition | Competitive inhibition observed in inflammatory pathways |
Q & A
Q. How can researchers optimize the synthetic yield of this Schiff base-derived carbonate?
Methodological Answer:
- Use a stepwise approach: First, synthesize the pyrazolone core via condensation of 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carbaldehyde with a substituted aniline. Then, introduce the phenyl carbonate moiety via a nucleophilic substitution reaction under anhydrous conditions .
- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and optimize temperature (70–80°C) to minimize side products like hydrolyzed intermediates .
- Yield improvements (up to 72%) are achievable by employing a Dean-Stark trap to remove water during imine formation .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- FTIR : Confirm the presence of the carbonyl (C=O, ~1680 cm⁻¹) and imine (C=N, ~1600 cm⁻¹) groups. Compare with reference spectra of analogous pyrazolone derivatives .
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–8.2 ppm), methoxy groups (δ ~3.8 ppm), and the pyrazolone ring protons (δ 2.1–2.7 ppm for methyl groups). Use DEPT-135 to distinguish quaternary carbons .
- Elemental Analysis : Validate purity (C, H, N within ±0.3% of theoretical values) using a CHNS analyzer, as demonstrated for structurally related hydrazones .
Q. How can crystallographic data resolve ambiguities in molecular conformation?
Methodological Answer:
- Perform single-crystal X-ray diffraction (SCXRD) to determine bond lengths and angles. For example, the imine bond (C=N) typically measures ~1.28 Å, consistent with Schiff base derivatives .
- Analyze hydrogen-bonding networks (e.g., O–H···O interactions in the crystal lattice) to explain packing patterns and stability .
- Compare with published data for analogous sulfonate esters (e.g., C–O bond lengths in the carbonate group: ~1.36 Å) to identify deviations due to steric effects .
Advanced Research Questions
Q. How do DFT calculations enhance understanding of this compound’s electronic properties?
Methodological Answer:
- Use Gaussian 09 with B3LYP/6-31G(d,p) to compute HOMO-LUMO gaps. For related pyrazolone derivatives, gaps of ~3.5 eV suggest moderate reactivity, aligning with experimental oxidation potentials .
- Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites. The imine nitrogen and carbonyl oxygen often exhibit high electron density, influencing intermolecular interactions .
- Validate computational results against UV-Vis spectra (e.g., λmax ~320 nm for π→π* transitions) to correlate theoretical and observed electronic behavior .
Q. What experimental strategies address contradictions in reported biological activity data?
Methodological Answer:
- Conduct dose-response assays across multiple cell lines (e.g., HeLa, MCF-7) to clarify IC50 variability. Use positive controls (e.g., doxorubicin) to normalize potency metrics .
- Evaluate solubility effects: Prepare DMSO stock solutions (<0.1% v/v) to avoid aggregation artifacts. Compare with PEG-400 or cyclodextrin-based formulations for improved bioavailability .
- Perform molecular docking (AutoDock Vina) to assess binding affinity to target proteins (e.g., COX-2), prioritizing residues with high consensus across docking poses .
Q. How can environmental fate studies be designed to assess this compound’s persistence?
Methodological Answer:
- Use OECD Guideline 307: Incubate the compound in soil/water systems (pH 7.0, 25°C) and monitor degradation via HPLC-MS/MS. Half-lives (t₁/₂) >60 days suggest high persistence .
- Analyze photolytic stability under UV light (λ = 254 nm): Rapid degradation (<24 hours) indicates susceptibility to sunlight, reducing ecological risk .
- Apply QSAR models (EPI Suite) to predict bioaccumulation (log BCF <3.0) and prioritize in vivo testing in model organisms (e.g., Daphnia magna) .
Methodological Tables
Table 1: Key Spectral Data for Structural Confirmation
| Technique | Key Peaks/Data | Reference |
|---|---|---|
| FTIR | 1680 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N) | |
| ¹H NMR (CDCl₃) | δ 2.1–2.7 ppm (pyrazolone CH₃) | |
| SCXRD | C=N bond: 1.28 Å, C–O: 1.36 Å |
Table 2: Computational Parameters for DFT Studies
| Parameter | Value/Software | Application |
|---|---|---|
| Basis Set | 6-31G(d,p) | Geometry optimization |
| Functional | B3LYP | HOMO-LUMO calculation |
| Solvent Model | PCM (Water) | Electrostatic potential mapping |
| Docking Software | AutoDock Vina | Protein-ligand interaction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
